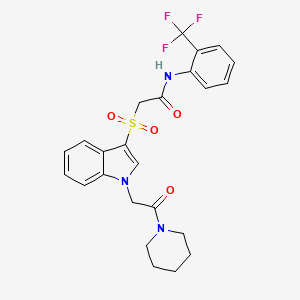

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a sulfonylated indole core at the 3-position, linked to a piperidinyl-ethyl ketone moiety, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl ring. The trifluoromethyl group contributes to lipophilicity and metabolic stability, common in pharmacologically active molecules .

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O4S/c25-24(26,27)18-9-3-4-10-19(18)28-22(31)16-35(33,34)21-14-30(20-11-5-2-8-17(20)21)15-23(32)29-12-6-1-7-13-29/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGOWPFPWOXTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide, often referred to in literature as EVT-3141337, is a synthetic derivative with potential therapeutic applications. Its unique structure combines an indole moiety with a sulfonamide and a piperidine ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4S, with a molecular weight of approximately 377.5 g/mol. The structure features significant functional groups that are crucial for its biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O4S |

| Molecular Weight | 377.5 g/mol |

| InChI Key | [Specific InChI Key] |

| LogP | [LogP Value] |

| Polar Surface Area | [PSA Value] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as neurotransmission and cell signaling.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the brain. Inhibition of AChE can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative disorders like Alzheimer's disease .

- Antitumor Activity : The compound has shown promise in antitumor evaluations, particularly in vitro against various cancer cell lines. Its structural components may facilitate interactions with cellular pathways that regulate apoptosis and proliferation .

- Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cells while maintaining low toxicity against normal cells, suggesting a favorable therapeutic index .

In Vitro Studies

Recent studies have demonstrated the following biological activities:

- AChE Inhibition : Compounds related to EVT-3141337 showed IC50 values in the low nanomolar range against AChE, indicating potent inhibitory effects .

- Antitumor Efficacy : In vitro assays revealed that the compound significantly reduced cell viability in several cancer lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of EVT-3141337 resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent .

- Cancer Treatment Trials : Early-phase clinical trials have begun to explore the efficacy of this compound in combination therapies for solid tumors. Results indicate enhanced response rates when used alongside standard chemotherapeutics .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Indole Moiety : A common scaffold in many pharmacologically active compounds.

- Piperidine Ring : Imparts unique steric and electronic properties.

- Trifluoromethyl Group : Enhances biological potency and metabolic stability.

- Sulfonamide Linkage : Often associated with antimicrobial and anticancer activities.

The molecular formula of this compound is with a molecular weight of approximately 442.0 g/mol.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. Similar compounds with structural analogs have shown efficacy against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%.

- OVCAR-8 : PGI of 85.26%.

- NCI-H40 : PGI of 75.99% .

The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as tubulin inhibitors .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating bacterial infections .

Interaction Studies

Computational docking studies indicate that this compound may bind effectively to various biological targets implicated in disease pathways. Such studies help predict binding affinities and interaction modes with target proteins, which is crucial for understanding the pharmacodynamics of the compound .

Study on Structural Analogues

Research into structurally similar compounds has provided insights into the biological activity of this compound. For instance, compounds like N-{4-[2-(trifluoromethyl)phenyl]thiazol-2-yl}acetamide have shown promising antimicrobial properties . The exploration of these analogues helps in elucidating the structure-activity relationship (SAR), which is essential for drug development.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes are optimized to enhance yield and purity, which are critical for subsequent biological evaluations. The detailed methodologies include reaction conditions that vary based on desired outcomes, showcasing the complexity involved in developing such compounds .

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound contains several reactive moieties:

-

Sulfonyl group (–SO₂–)

-

Acetamide group (–CONH₂)

-

Piperidine ring (cyclic amine)

-

Trifluoromethyl group (–CF₃)

| Functional Group | Potential Reactions |

|---|---|

| Sulfonyl (–SO₂–) | Hydrolysis, nucleophilic substitution, sulfonation |

| Acetamide (–CONH₂) | Hydrolysis (acid/base), amidation, peptide bond cleavage |

| Piperidine | Alkylation, acylation, ring-opening reactions |

| Trifluoromethyl (–CF₃) | Electron-withdrawing effects, stabilization of adjacent groups |

Sulfonyl Group Reactions

The sulfonyl group is highly reactive due to its electron-withdrawing nature:

-

Hydrolysis : Under acidic or basic conditions, the sulfonyl group can undergo hydrolysis to form sulfonic acids or sulfonamides.

-

Nucleophilic Substitution : The sulfonamide linkage may participate in substitution reactions with nucleophiles like amines or hydroxyl groups.

Acetamide Group Reactions

The acetamide moiety is susceptible to:

-

Hydrolysis : Acidic or enzymatic hydrolysis can convert the amide to a carboxylic acid, altering its pharmacokinetic profile.

-

Peptide Bond Cleavage : Proteolytic enzymes may target the amide bond, leading to degradation.

Piperidine Ring Reactions

The piperidine ring’s nitrogen can act as a nucleophile:

-

Alkylation/Acylation : Reaction with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to modify the ring.

-

Ring-Opening Reactions : Under harsh conditions (e.g., strong acids/bases), the ring may open via nucleophilic attack.

Trifluoromethyl Group Interactions

The –CF₃ group stabilizes adjacent structures through electron withdrawal, enhancing the stability of the molecule and influencing reaction kinetics.

Comparative Reactivity of Functional Groups

| Group | Reactivity Profile | Stability Factors |

|---|---|---|

| Sulfonyl | High reactivity (electrophilic) | Electron-withdrawing groups increase stability |

| Acetamide | Moderate reactivity (hydrolytic) | Adjacent groups (e.g., –CF₃) may influence stability |

| Piperidine | Moderate reactivity (nucleophilic) | Ring strain or substituents affect stability |

| Trifluoromethyl | Low reactivity (inert) | High electronegativity stabilizes adjacent bonds |

Challenges and Gaps in Current Data

-

Lack of Explicit Reaction Mechanisms : Available sources focus on synthesis and pharmacological profiles but do not detail specific reaction conditions or intermediates .

-

Structural Complexity : The compound’s multifunctional nature complicates isolation of single reaction pathways.

-

Biological Context : In vivo reactivity may differ due to metabolic enzymes or environmental factors.

Future Research Directions

-

Kinetic Studies : Quantify reaction rates for hydrolysis or substitution using time-dependent NMR or HPLC.

-

Catalyst Screening : Investigate metal or enzymatic catalysts to optimize selectivity.

-

Biochemical Assays : Evaluate reactivity in physiological buffers to predict metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between the target compound and analogs from the literature:

Inferred Pharmacological Properties

- Enzyme Inhibition Potential: The sulfonamide group is common in protease or cyclooxygenase (COX) inhibitors. Structural analogs with indole sulfonamides (e.g., ) have shown activity in enzymatic assays, suggesting the target compound may similarly inhibit sulfhydryl- or serine-dependent enzymes.

- Anticancer Activity : Indole derivatives often exhibit cytotoxicity via intercalation or topoisomerase inhibition. However, the hydroxy-oxo dihydroindole derivative in lacked cytotoxicity, highlighting that substituents like sulfonyl-piperidinyl may be critical for activity.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound involves coupling the indole-sulfonyl and trifluoromethylphenyl-acetamide moieties. Key steps include:

- Coupling Reagents : Use of carbodiimides (e.g., EDC) with HOBt for amide bond formation to minimize racemization .

- Cyclization Control : Intramolecular aldol-type condensation under basic conditions (e.g., potassium t-butoxide) to stabilize intermediates and avoid side reactions .

- Purification : Column chromatography or crystallization to isolate the product, with monitoring via TLC or HPLC .

Q. How can researchers optimize purification methods for this compound?

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for crystallization to enhance purity.

- Chromatography : Employ gradient elution with silica gel, adjusting polarity based on functional groups (e.g., sulfonyl groups increase polarity) .

- Analytical Validation : Confirm purity via NMR (e.g., , ) and mass spectrometry, ensuring no residual coupling agents remain .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Contradictions in NMR or IR spectra often arise from:

- Tautomerism : The indole and sulfonyl groups may exhibit tautomeric shifts; use variable-temperature NMR to identify equilibrium states .

- Residual Solvents : Drying under high vacuum or lyophilization minimizes solvent peaks interfering with NMR .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by obtaining a single-crystal structure .

Q. What mechanistic insights govern the reactivity of the piperidinyl-oxoethyl moiety?

- Electrophilic Reactivity : The 2-oxoethyl group participates in nucleophilic substitutions (e.g., with amines) due to its electron-deficient carbonyl carbon.

- Steric Effects : Piperidine’s bulky structure may hinder reactions at the acetamide nitrogen; computational modeling (DFT) can predict steric accessibility .

- pH Sensitivity : Basic conditions promote enolate formation, enabling cyclization or dimerization; monitor reaction pH to control pathways .

Q. How can researchers evaluate the compound’s biological activity in vitro?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., indole-sulfonyl derivatives inhibit tyrosine kinases) .

- Assay Design : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity, including positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic Stability : Assess hepatic microsome stability to identify metabolic hotspots (e.g., oxidation of the trifluoromethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.